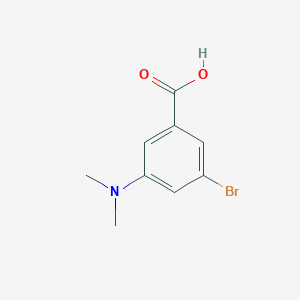

3-Bromo-5-(dimethylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a dimethylamino group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(dimethylamino)benzoic acid typically involves the bromination of 5-(dimethylamino)benzoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, concentration, and reaction time .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. The bromine atom, being a moderately deactivating meta-directing group, further modulates reactivity.

Key Reactions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to form nitro derivatives. The nitro group typically substitutes at the para position relative to the dimethylamino group .

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution under specific conditions:

-

Amination : Reacts with ammonia or primary amines in the presence of copper catalysts (e.g., CuI) to yield aminobenzoic acid derivatives .

-

Hydrolysis : In alkaline aqueous solutions, bromine can be replaced by hydroxyl groups, forming 3-hydroxy-5-(dimethylamino)benzoic acid .

Example Reaction:

3 Bromo 5 dimethylamino benzoic acid+NH3CuI 120 C3 Amino 5 dimethylamino benzoic acid+HBr

Oxidation:

The carboxylic acid group is resistant to oxidation, but the dimethylamino group can be oxidized to a nitro or carbonyl group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Reduction:

-

Bromine Reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 5-(dimethylamino)benzoic acid .

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to -CH₂OH.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes .

Example Reaction:

3 Bromo 5 dimethylamino benzoic acid+PhB OH 2Pd PPh3 4,Base3 Phenyl 5 dimethylamino benzoic acid

Acid-Base Behavior

The compound exhibits dual acidity:

-

Carboxylic Acid Group : pKa ≈ 4.2 (similar to benzoic acid derivatives) .

-

Dimethylamino Group : Acts as a weak base (pKa ~ 5–6 in aqueous solutions) .

This dual functionality enables zwitterionic forms in neutral pH, influencing solubility and reactivity .

Comparative Reactivity with Analogues

Mechanistic Insights

-

Bromine Migration : Under strong bases (e.g., LiTMP), bromine may migrate via a benzyne intermediate, though this is less common in the presence of electron-donating groups like -N(CH₃)₂ .

-

Directing Effects : The dimethylamino group directs incoming electrophiles to the para position, while bromine directs to the meta position, leading to regioselective product formation .

Applications De Recherche Scientifique

Biological Applications

3-Bromo-5-(dimethylamino)benzoic acid has shown promise in several biological contexts:

- Enzyme Inhibition Studies : The compound is being investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions. Its ability to form stable complexes with enzymes enhances its relevance in drug design .

- Anticancer Research : Derivatives of benzoic acid, including this compound, have been noted for their activity against various cancers (e.g., breast, colon, and prostate cancer). They act as selective inhibitors of MEK kinases, which are implicated in cancer proliferation .

- Antimicrobial Activity : The structural features of this compound may contribute to its antimicrobial properties, making it a candidate for further research into new antibiotics .

Recent studies have explored the efficacy of this compound in various applications:

- Study on MEK Kinase Inhibition : Research indicated that compounds similar to this compound effectively inhibit MEK enzymes, showing potential for treating proliferative diseases . The inhibition mechanisms were elucidated through binding affinity studies.

- Antimicrobial Testing : A study assessed the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition zones compared to controls . This suggests its potential as a scaffold for developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-4-(dimethylamino)benzoic acid

- 3-Bromo-5-(methylamino)benzoic acid

- 3-Chloro-5-(dimethylamino)benzoic acid

Uniqueness

3-Bromo-5-(dimethylamino)benzoic acid is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

3-Bromo-5-(dimethylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN1O2

- Molecular Weight : 244.09 g/mol

- Structure : The compound features a bromine atom and a dimethylamino group attached to a benzoic acid backbone, which influences its reactivity and biological activity.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Interactions : It has been shown to interact with enzymes such as peroxidase and manganese peroxidase, influencing oxidative stress responses in cells.

- Free Radical Reactions : The brominated structure allows participation in free radical reactions, which can lead to anti-tumor and anti-viral effects.

- Cell Signaling : This compound can modulate cell signaling pathways and gene expression, affecting cellular metabolism and potentially leading to therapeutic effects.

Biological Activities

The biological activities of this compound are summarized in the following table:

| Activity Type | Description | References |

|---|---|---|

| Anti-tumor | Exhibits cytotoxic effects against various cancer cell lines. | |

| Antibacterial | Demonstrates inhibitory activity against specific bacterial strains. | |

| Antioxidative | Functions as an antioxidant by scavenging free radicals. | |

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.

- Enzyme Inhibition :

-

Animal Model Studies :

- Animal studies have demonstrated that higher doses of the compound lead to significant changes in enzyme activity and gene expression, while lower doses show minimal effects. Adverse effects were noted at high concentrations, establishing a dose-dependent relationship.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good bioavailability due to its molecular weight being below 500 g/mol, which is favorable for absorption.

Propriétés

IUPAC Name |

3-bromo-5-(dimethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWRDFKYJBVVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369915-68-3 |

Source

|

| Record name | 3-bromo-5-(dimethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.